

A Technical Guide to the Molar Extinction Coefficient of Oxazine 170 Perchlorate

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Compound of Interest

Compound Name: Oxazine 170 perchlorate

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molar extinction coefficient of **Oxazine 170 perchlorate**, a fluorescent dye widely used in laser systems and biomedical research.^{[1][2]} A thorough understanding of this fundamental photophysical property is critical for accurate quantification and effective application in experimental settings.

Quantitative Spectroscopic Data

The molar extinction coefficient (ϵ), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and a key parameter in the Beer-Lambert law. The spectroscopic properties of **Oxazine 170 perchlorate** are highly dependent on the solvent used.^[3]

The following table summarizes the key quantitative data for **Oxazine 170 perchlorate** as reported in the literature.

| Parameter | Value | Solvent | Wavelength (nm) | Reference |
|---|---|---------------|-----------------|-----------|
| Molar Extinction Coefficient (ϵ) | 83,000 M ⁻¹ cm ⁻¹ | Methanol | 613.3 | [4][5] |
| Absorption Maximum (λ_{max}) | 613.25 nm | Methanol | N/A | [4] |
| Absorption Maximum (λ_{max}) | 621 nm | Ethanol | N/A | [6] |
| Absorption Maximum (λ_{max}) | 624 nm | Not Specified | N/A | [2] |
| Emission Maximum (λ_{em}) | ~645 nm | Not Specified | N/A | [7] |
| Emission Maximum (λ_{em}) | 648 nm | Ethanol | N/A | [6] |
| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | N/A | [4][5] |

Experimental Protocol for Molar Extinction Coefficient Determination

The determination of the molar extinction coefficient is typically performed using UV-Vis spectrophotometry and relies on the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, ϵ is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.[8][9]

2.1 Materials and Equipment

- **Oxazine 170 perchlorate** (dye content $\geq 95\%$)
- Spectroscopic grade solvent (e.g., methanol, ethanol)

- Analytical balance (precision of at least 0.1 mg)
- Volumetric flasks (Class A)
- Micropipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (typically 1 cm path length)

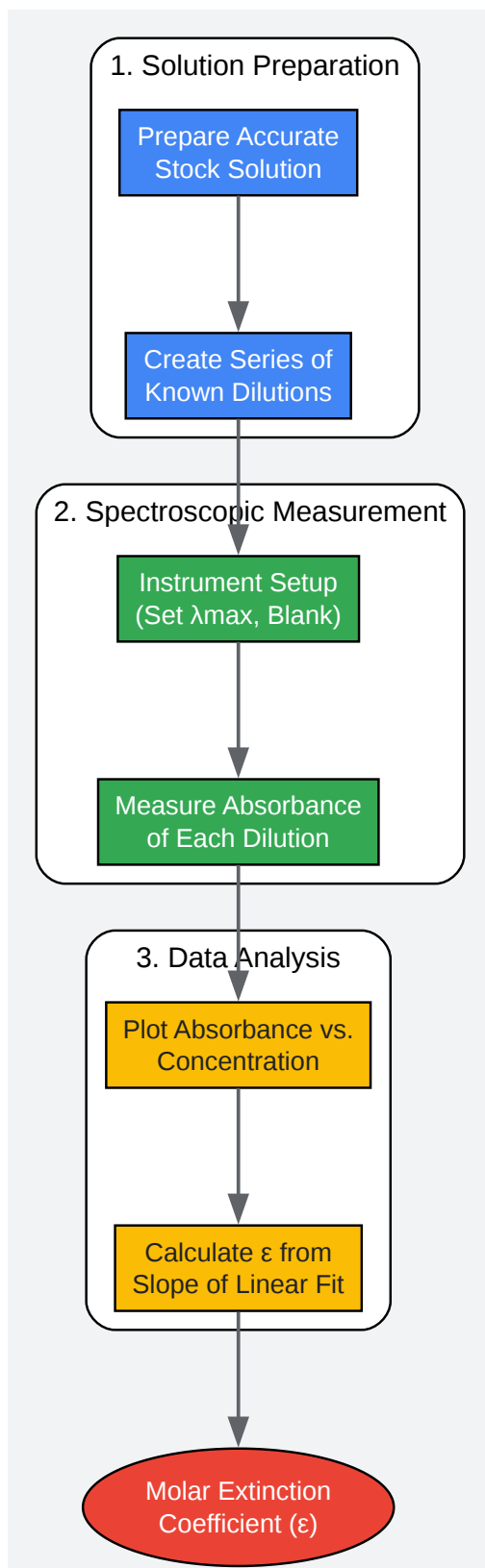
2.2 Methodology

- Stock Solution Preparation:
 - Accurately weigh a small amount (e.g., 5-10 mg) of **Oxazine 170 perchlorate** powder.[\[10\]](#)
 - Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution. Ensure the dye is completely dissolved.
 - Calculate the precise molar concentration of the stock solution using the molecular weight of **Oxazine 170 perchlorate** (431.87 g/mol).
- Preparation of Serial Dilutions:
 - Perform a series of precise dilutions from the stock solution to prepare at least five standard solutions of known, decreasing concentrations.[\[10\]](#)[\[11\]](#)
 - The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.[\[9\]](#)
- Spectrophotometer Measurement:
 - Turn on the spectrophotometer and allow the lamp to stabilize.[\[11\]](#)
 - Set the instrument to scan a range of wavelengths to determine the wavelength of maximum absorbance (λ_{max}). For Oxazine 170, this will be in the ~610-625 nm range.[\[4\]](#)
[\[6\]](#)

- Calibrate the spectrophotometer by measuring a "blank" sample containing only the pure solvent.^[9] This zeroes the instrument.
- Measure the absorbance of each standard dilution at the predetermined λ_{max} .^[8] Ensure the cuvette is clean and free of bubbles for each measurement.
- Data Analysis and Calculation:
 - Plot the measured absorbance (A) on the y-axis against the corresponding molar concentration (c) on the x-axis.^[11]
 - Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.^[8]
 - The slope of this line is equal to the molar extinction coefficient (ϵ) multiplied by the path length (l).^[9]
 - Calculate ϵ using the formula: $\epsilon = \text{Slope} / l$. Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient in $\text{M}^{-1}\text{cm}^{-1}$.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.



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Caption: Workflow for determining the molar extinction coefficient.

Applications and Considerations

Oxazine 170 perchlorate's high molar extinction coefficient and fluorescence efficiency make it a valuable tool in various scientific applications, including:

- **Laser Dyes:** It is used as a gain medium in dye lasers.[2][6]
- **Fluorescence Microscopy:** Its properties are leveraged for labeling and visualizing cellular components.[2]
- **Biosensors:** It can be incorporated into membranes for the development of ratiometric fluorescent sensors for molecules like urea and ammonia.[1][12]

Researchers must consider that the dye's absorption spectrum, and thus its molar extinction coefficient, can be influenced by factors such as solvent polarity, pH, and temperature.[3] Therefore, it is crucial to determine or verify the molar extinction coefficient under the specific experimental conditions being used rather than relying solely on literature values.

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